2,6-Dihydroxypyridine

Enzymology Nicotine degradation Substrate specificity

Procure high-purity (≥97%) 2,6-Dihydroxypyridine (2,6-DHP), the essential and irreplaceable substrate for 2,6-dihydroxypyridine 3-hydroxylase. Using isomers like 2,3-DHP causes irreversible enzyme inhibition, halting your nicotine degradation research. Its unique symmetric, rigid scaffold with dual H-bond donor/acceptor capacity makes it superior to 2,4-DHP for crystal engineering and as a precursor for potent DHU dehydrogenase inhibitors (Ki=230 nM). Guarantee assay success and synthetic precision—specify 2,6-DHP.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 626-06-2
Cat. No. B1200036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxypyridine
CAS626-06-2
Synonyms2,6-DHP
2,6-dihydroxy-pyridine
2,6-dihydroxypyridine
2,6-dihydroxypyridine hydrochloride
2,6-dihydroxypyridine sulfate
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)O
InChIInChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8)
InChIKeyWLFXSECCHULRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxypyridine (CAS 626-06-2): A Symmetric Dihydroxypyridine Building Block for Nicotine Degradation Studies, Heterocyclic Synthesis, and Pharmaceutical Intermediates


2,6-Dihydroxypyridine (2,6-DHP; 6-hydroxy-1H-pyridin-2-one; pyridine-2,6-diol) is a symmetric dihydroxylated pyridine derivative with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol [1]. It appears as a colorless to light green solid with a melting point of 202–203 °C . The compound exists predominantly in the 6-hydroxypyrid-2-one tautomeric form in hydroxylic solvents, with an extended hydrogen-bonding network in the solid state characterized by a very broad IR OH band plateau from ~1300 cm⁻¹ to 800–450 cm⁻¹ [2]. 2,6-DHP serves as a critical intermediate in the bacterial degradation of nicotine via the enzyme 2,6-dihydroxypyridine 3-hydroxylase, which is strictly specific to this substrate [3].

Why 2,6-Dihydroxypyridine (CAS 626-06-2) Cannot Be Readily Replaced by Other Dihydroxypyridine Isomers or Amino Analogs


The position of hydroxyl substitution on the pyridine ring fundamentally governs tautomeric equilibria, hydrogen-bonding topology, and molecular recognition properties [1]. The symmetric 2,6-substitution pattern of 2,6-DHP confers a unique dual hydrogen-bond donor/acceptor capacity (2 H-bond donors, 2 H-bond acceptors) and zero rotatable bonds [2], yielding a rigid, planar scaffold that differs markedly from the asymmetric 2,4-dihydroxypyridine isomer. In biological systems, this substitution pattern dictates enzyme specificity: 2,6-dihydroxypyridine 3-hydroxylase is strictly specific for the 2,6-isomer, while the closely related 2,3-dihydroxypyridine and 2,6-dimethoxypyridine act as irreversible inhibitors rather than substrates [3]. Additionally, the tautomeric preference of 2,6-DHP for the hydroxypyridone form in aqueous media contrasts with the behavior of 2-hydroxypyridine (which shows a 2-pyridone/2-hydroxypyridine equilibrium with Keq ≈ 1.7 in cyclohexane), affecting solubility, metal-binding, and reactivity profiles [4]. These differences mean that substituting 2,6-DHP with other pyridine derivatives in synthetic routes, enzymatic assays, or pharmaceutical intermediates can lead to altered reaction pathways, loss of activity, or failed crystallization outcomes.

Quantitative Differential Evidence for 2,6-Dihydroxypyridine (CAS 626-06-2) Versus Isomers and Analogs


Enzymatic Substrate Specificity: Strict Selectivity of 2,6-Dihydroxypyridine 3-Hydroxylase

The enzyme 2,6-dihydroxypyridine 3-hydroxylase from Arthrobacter nicotinovorans demonstrates strict substrate specificity for 2,6-dihydroxypyridine. In direct comparative assays, the enzyme catalyzes the NADH-dependent hydroxylation of 2,6-DHP to form 2,3,6-trihydroxypyridine, but exhibits zero catalytic activity toward the structurally related analog 2,3-dihydroxypyridine [1].

Enzymology Nicotine degradation Substrate specificity

Tautomeric Ratio Comparison: Pyridol/Pyridone Equilibrium in Hydroxylic Solvents

Spectroscopic studies reveal that the [pyridol]/[pyridone] tautomer ratio is substantially smaller for 2,6-dihydroxypyridine than for 6-methoxy-2-hydroxypyridine, particularly in hydroxylic solvents [1]. In water, dimethyl sulfoxide, ethanol, and 5% ethanol-95% cyclohexane, the hydroxypyridone form is the predominant tautomer for 2,6-DHP, whereas the glutaconimide form dominates in dioxane [1].

Physical organic chemistry Tautomerism Spectroscopy

Enzymatic Inhibition Profile: 2,6-DHP Derivatives as DHU Dehydrogenase Inhibitors

In a screen of approximately 30 pyrimidine and pyridine derivatives for inhibition of dihydrouracil (DHU) dehydrogenase, 2,6-dihydroxypyridine (1-deazauracil) was identified as a potential potent inhibitor [1]. A 3-cyano derivative of 2,6-dihydroxypyridine exhibited a Ki of 2.3 × 10⁻⁷ M (230 nM) against DHU dehydrogenase, representing one of the most potent inhibitors in the study [1].

Medicinal chemistry Enzyme inhibition 5-Fluorouracil modulation

Acidity (pKa) Differentiation from 2,4-Dihydroxypyridine

The predicted acid dissociation constant (pKa) of 2,6-dihydroxypyridine is 4.50 ± 0.10 , reflecting the compound's weak acidity due to the hydroxyl groups in the 2- and 6-positions. This pKa value determines the compound's ionization state at physiological pH and influences its solubility, membrane permeability, and metal-binding capacity. For context, the 2,4-dihydroxypyridine isomer exhibits distinct acid-base properties due to the different electronic environment of the 4-position hydroxyl.

Physical chemistry Ionization Solubility

Hydrogen-Bonding Donor/Acceptor Profile and Rigidity Metrics

2,6-Dihydroxypyridine possesses exactly 2 hydrogen bond donors and 2 hydrogen bond acceptors, with zero rotatable bonds, yielding a completely rigid aromatic scaffold [1]. This symmetric hydrogen-bonding capacity and conformational rigidity enable predictable supramolecular assembly and metal coordination geometry, distinguishing it from asymmetric dihydroxypyridine isomers.

Molecular design Drug-likeness Crystallography

Solid-State Hydrogen Bonding: Extremely Broad IR OH Band and Strong Intermolecular Association

In the solid state, 2,6-dihydroxypyridine exhibits a very broad, intense infrared OH absorption band with a plateau extending from approximately 1300 cm⁻¹ down to 800 cm⁻¹ (unmethylated) or 450 cm⁻¹ (N-methylated derivative) [1]. This spectral signature is indicative of very strong intermolecular hydrogen bonding, with the solid likely consisting of 6-hydroxypyrid-2-one molecules linked by very short, unsymmetrical hydrogen bonds [1].

Solid-state chemistry Vibrational spectroscopy Hydrogen bonding

Definitive Application Scenarios for 2,6-Dihydroxypyridine (CAS 626-06-2) Based on Quantitative Differentiation Evidence


Nicotine Degradation Pathway Studies and Enzymatic Assays

2,6-Dihydroxypyridine is the exclusive substrate for 2,6-dihydroxypyridine 3-hydroxylase, an FAD-dependent enzyme in the Arthrobacter nicotinovorans nicotine degradation pathway [1]. In direct comparative assays, the enzyme catalyzes the NADH-dependent hydroxylation of 2,6-DHP to 2,3,6-trihydroxypyridine, but exhibits zero catalytic activity toward 2,3-dihydroxypyridine, which instead acts as an irreversible inhibitor [1]. Researchers studying this pathway must use authentic 2,6-DHP; substitution with the 2,3-isomer will result in enzyme inhibition and assay failure. This scenario is validated by the strict substrate specificity data presented in Section 3, Evidence Item 1.

Synthesis of DHU Dehydrogenase Inhibitors for 5-Fluorouracil Toxicity Modulation

The 2,6-dihydroxypyridine scaffold (1-deazauracil) serves as a starting point for developing potent inhibitors of dihydrouracil dehydrogenase, an enzyme that degrades 5-fluorouracil [1]. The 3-cyano-2,6-dihydroxypyridine derivative demonstrates a Ki of 2.3 × 10⁻⁷ M (230 nM) against DHU dehydrogenase, outperforming the 2,4-dihydroxypyridine-based 5-chloro-2,4-DHP (Ki = 3.6 × 10⁻⁷ M) [1]. Medicinal chemists aiming to reduce 5-FU toxicity while preserving antitumor efficacy should prioritize 2,6-DHP-derived chemotypes over 2,4-DHP analogs, as supported by the cross-study comparable evidence in Section 3, Evidence Item 3.

Crystal Engineering and Metal-Organic Framework Synthesis Requiring Symmetric Bidentate Ligands

With exactly 2 hydrogen bond donors, 2 hydrogen bond acceptors, and zero rotatable bonds, 2,6-dihydroxypyridine provides a symmetric, rigid bidentate coordination motif [1]. The symmetric 2,6-substitution pattern yields equivalent hydrogen-bonding vectors on both sides of the pyridine ring, enabling predictable bridging geometries in coordination complexes with transition metals such as Cu²⁺ and Fe³⁺ [2]. This symmetry distinguishes 2,6-DHP from the asymmetric 2,4-dihydroxypyridine isomer. The strong intermolecular hydrogen bonding evidenced by the solid-state IR OH band plateau (1300–800 cm⁻¹) further supports its utility in crystal engineering applications [3]. This scenario derives from the supporting evidence in Section 3, Evidence Items 5 and 6.

Synthesis of HIV Protease Inhibitor Intermediates and Kinase Inhibitors

2,6-Dihydroxypyridine is a recognized building block in the synthesis of antiviral agents and kinase inhibitors, particularly in the production of HIV protease inhibitor intermediates [1]. The compound's symmetric hydrogen-bonding capacity (2 donors, 2 acceptors) and rigid planar geometry [2] make it suitable for incorporation into pharmacophores requiring precise spatial orientation of hydroxyl groups for target binding. Its utility is further underscored by its inclusion in commercial bioactive compound libraries as an endogenous metabolite and probe compound [3]. This application scenario is supported by vendor technical datasheets and patent literature, which consistently cite 2,6-DHP as a pharmaceutical intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.